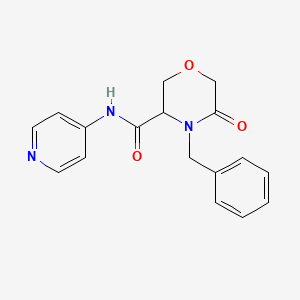

4-benzyl-5-oxo-N-(pyridin-4-yl)morpholine-3-carboxamide

CAS No.: 1351581-51-5

Cat. No.: VC4590289

Molecular Formula: C17H17N3O3

Molecular Weight: 311.341

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351581-51-5 |

|---|---|

| Molecular Formula | C17H17N3O3 |

| Molecular Weight | 311.341 |

| IUPAC Name | 4-benzyl-5-oxo-N-pyridin-4-ylmorpholine-3-carboxamide |

| Standard InChI | InChI=1S/C17H17N3O3/c21-16-12-23-11-15(17(22)19-14-6-8-18-9-7-14)20(16)10-13-4-2-1-3-5-13/h1-9,15H,10-12H2,(H,18,19,22) |

| Standard InChI Key | CLXJQJYDKGGCOR-UHFFFAOYSA-N |

| SMILES | C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=NC=C3 |

Introduction

4-benzyl-5-oxo-N-(pyridin-4-yl)morpholine-3-carboxamide is a compound of significant interest in medicinal chemistry and organic synthesis. It belongs to a class of morpholine derivatives, which are known for their diverse biological activities. The compound is characterized by the presence of a benzyl group, a pyridine moiety, and a carboxamide functional group, contributing to its potential pharmacological properties.

Key Features:

-

Molecular Formula: C17H17N3O3

-

Molecular Weight: Approximately 311.33 g/mol

-

Physical Appearance: Off-white to yellowish powder

-

Melting Point: Not explicitly reported, but similar compounds have a melting point range around 117–119 °C

Synthesis Overview:

-

Starting Materials: Morpholine derivatives and pyridine-based compounds

-

Reaction Conditions: Varying temperatures, solvents, and catalysts depending on the desired outcome

Biological Activities and Mechanisms

The mechanism of action for 4-benzyl-5-oxo-N-(pyridin-4-yl)morpholine-3-carboxamide involves its interaction with biological targets such as enzymes or receptors. The benzyl and pyridinyl groups may enhance binding affinity to specific targets, while the morpholine ring contributes to stability and solubility in biological systems. The carboxamide group may facilitate hydrogen bonding interactions, further stabilizing these interactions.

Potential Biological Targets:

-

Enzymes: Potential inhibition or modulation of enzymatic activities

-

Receptors: Binding affinity to specific receptors, influencing cellular signaling pathways

Research Findings and Applications

Research indicates that morpholine derivatives, including 4-benzyl-5-oxo-N-(pyridin-4-yl)morpholine-3-carboxamide, exhibit promising biological activities. These compounds have been explored for their potential use as therapeutic agents against various diseases.

Potential Applications:

-

Pharmaceuticals: Potential therapeutic applications in treating diseases due to their diverse biological activities

-

Medicinal Chemistry: Used in the development of new drugs due to their ability to interact with biological targets

Comparison with Similar Compounds

| Compound Name | Molecular Weight | Molecular Formula | Key Features |

|---|---|---|---|

| 4-benzyl-5-oxo-N-(pyridin-4-yl)morpholine-3-carboxamide | 311.33 g/mol | C17H17N3O3 | Benzyl and pyridinyl groups, carboxamide functional group |

| 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide | 338.4 g/mol | C20H22N2O3 | Structurally related to Thioridazine, potential therapeutic applications |

| 4-benzyl-5-oxo-N-(2-(pyridin-4-yl)ethyl)morpholine-3-carboxamide | 339.4 g/mol | C19H21N3O3 | Similar to the target compound but with an ethyl linker |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume